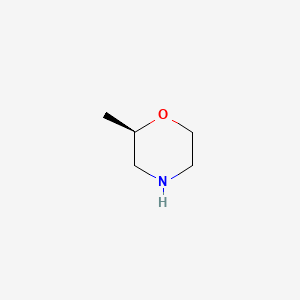

![molecular formula C17H18N2O4S B2821132 4-(呋喃-2-基甲基)-1-苯基六氢噻吩[3,4-b]吡嗪-2(1H)-酮 6,6-二氧化物 CAS No. 1040696-97-6](/img/structure/B2821132.png)

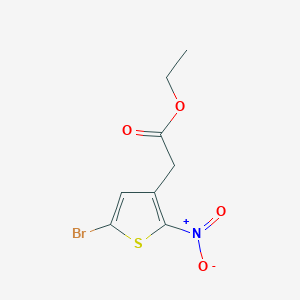

4-(呋喃-2-基甲基)-1-苯基六氢噻吩[3,4-b]吡嗪-2(1H)-酮 6,6-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps. The key precursor N- (1H-phenyl[d]imidazole-2-base) carbonyl hydrazine dicyanide (2) is prepared by diazotization of 2-amino phenylimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to produce acrylonitriles . Further reactions with acetonitrile and other compounds lead to the formation of the final product .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a furan ring, a phenyl group, a hexahydrothieno[3,4-b]pyrazin-2(1H)-one structure, and two oxygen atoms forming a 6,6-dioxide.Chemical Reactions Analysis

This compound undergoes several chemical reactions during its synthesis. For instance, it reacts with sulfanilic acid to form N- (furan-2-ylmethyl)-2- (2- (N- (sulfanilic acid)acetyl)amino)acetic acid.科学研究应用

有机发光二极管(OLED)

已合成 9,10-二氢吖啶与二苯并呋喃/二苯并噻吩部分之间的杂环吡嗪的化合物,例如 PrFPhAc 和 PrTPhAc,用于红色磷光 OLED。这些材料表现出合适的热、光物理和电化学性质,可实现有效的发光,并具有显着的外部量子效率,表明它们在显示和照明技术中的潜力(Liu 等人,2016)。

抗菌活性

由杂芳基吡唑衍生物合成的 novel 壳聚糖席夫碱,包括具有呋喃-2-基的化合物,已在抗菌应用中显示出前景。这些化合物对革兰氏阴性菌和革兰氏阳性菌以及真菌表现出不同程度的生物活性。抗菌活性受席夫碱部分类型的な影响,突出了这些化合物在开发新的抗菌剂中的潜力(Hamed 等人,2020)。

芳香硫醚合成

已开发出一种钯催化的芳基卤化物、烷基卤化物和 Na2S2O3 交叉偶联的方法来递送芳香硫醚,其中呋喃是适用于此方案的杂环之一。这种方法使用环境友好的硫源,并突出了在不需要硫醇或硫酚的情况下合成芳香硫醚的潜力(Qiao 等人,2014)。

未来方向

作用机制

Target of Action

Similar compounds have shown activity againstMycobacterium tuberculosis . Therefore, it’s possible that this compound may also target similar bacterial species or enzymes within these organisms.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other antimycobacterial and antifungal agents, it’s plausible that it may interact with key enzymes or proteins within the target organisms, leading to inhibition of essential biological processes .

Biochemical Pathways

Given its potential antimycobacterial activity, it may interfere with the synthesis of cell wall components or other vital metabolic pathways in mycobacterium tuberculosis .

Result of Action

Based on its potential antimycobacterial activity, it may lead to the death of mycobacterium tuberculosis cells, thereby helping to control infections caused by this organism .

属性

IUPAC Name |

1-(furan-2-ylmethyl)-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17-10-18(9-14-7-4-8-23-14)15-11-24(21,22)12-16(15)19(17)13-5-2-1-3-6-13/h1-8,15-16H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZRKQQYUXLFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2821051.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2821057.png)

![N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2821065.png)

![N-(3-fluoro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2821068.png)

![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821070.png)